2-Amino-6-ethyl-4-(4-methoxyphenyl)-5-methylpyridine-3-carbonitrile
Description
2-Amino-6-ethyl-4-(4-methoxyphenyl)-5-methylpyridine-3-carbonitrile is a pyridine-based carbonitrile derivative characterized by a methoxyphenyl group at position 4, an ethyl substituent at position 6, and a methyl group at position 3.
Properties
IUPAC Name |
2-amino-6-ethyl-4-(4-methoxyphenyl)-5-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-4-14-10(2)15(13(9-17)16(18)19-14)11-5-7-12(20-3)8-6-11/h5-8H,4H2,1-3H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNGPDBAFKDQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-4-(4-methoxyphenyl)-5-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as ethyl acetoacetate and substituted benzaldehydes can undergo condensation reactions followed by cyclization to form the desired pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethyl-4-(4-methoxyphenyl)-5-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
2-Amino-6-ethyl-4-(4-methoxyphenyl)-5-methylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound may be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Amino-6-ethyl-4-(4-methoxyphenyl)-5-methylpyridine-3-carbonitrile involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key analogs and their substituent-driven differences:
Physicochemical Properties
- Lipophilicity : The ethyl group in the target compound likely results in lower logP compared to the 4-chlorophenyl analog () but higher than morpholinyl-containing derivatives ().
- Solubility : Methoxy and nitrile groups enhance polarity, but the ethyl substituent may reduce aqueous solubility relative to hydroxylated analogs () or morpholine derivatives ().
- Stability : Halogenated analogs () exhibit increased stability due to the electron-withdrawing chlorine atom, whereas the target compound’s ethyl group may render it more susceptible to oxidative degradation.
Biological Activity
2-Amino-6-ethyl-4-(4-methoxyphenyl)-5-methylpyridine-3-carbonitrile, with the molecular formula C16H17N3O and a molar mass of 267.33 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O |
| Molar Mass | 267.33 g/mol |
| CAS Number | 331979-86-3 |
Anticancer Properties
Recent studies have highlighted the potential of 2-amino-6-ethyl-4-(4-methoxyphenyl)-5-methylpyridine-3-carbonitrile as an inhibitor of mitogen-activated protein kinase (MAPK) pathways, which are crucial in cancer cell proliferation and survival. This compound has been shown to inhibit specific kinases involved in cancer progression, leading to reduced cell viability and increased apoptosis in various cancer cell lines .
Case Study: Inhibition of MAPK Pathways
In a study examining the effects of this compound on cancer cells, it was found that treatment led to a significant decrease in cell proliferation rates. The compound induced apoptosis through the activation of caspase pathways, underscoring its potential as an anticancer agent.
Antimicrobial Activity
The compound also exhibits notable antibacterial and antifungal properties. Its effectiveness against various Gram-positive and Gram-negative bacteria has been documented, with minimum inhibitory concentration (MIC) values demonstrating its potency.
Antibacterial Activity Data:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
The compound demonstrated strong antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells:
- Inhibition of Kinases : By inhibiting MAPK pathways, the compound disrupts signaling cascades that promote cell growth and survival.
- Induction of Apoptosis : The activation of caspases leads to programmed cell death in cancer cells, highlighting its potential therapeutic applications.
- Antimicrobial Mechanism : The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
